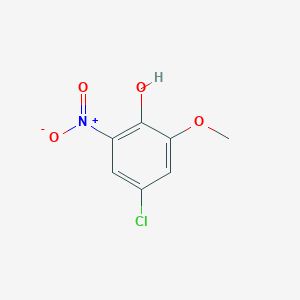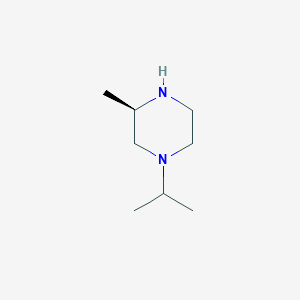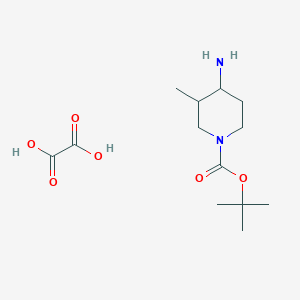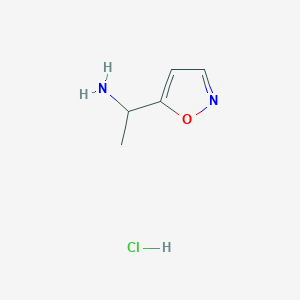
2-(Morpholin-2-yl)acetic acid hydrochloride
Vue d'ensemble
Description
2-(Morpholin-2-yl)acetic acid hydrochloride is an organic compound with the chemical formula C6H12ClNO3. It is a white crystalline substance that is soluble in water and alcohol solvents. This compound is widely used in organic synthesis and serves as a reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Morpholin-2-yl)acetic acid hydrochloride is typically synthesized through the neutralization of morpholine with acetic acid in the presence of hydrochloric acid. The process involves adding morpholine to acetic acid containing a small amount of hydrochloric acid at room temperature. The mixture is then filtered and crystallized to obtain the target product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in sealed, dry conditions to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Esterification: Catalyzed by acids to form esters.
Amidation: Reacts with amines to form amides.
Sulfonation: Used in the preparation of sulfonamide compounds.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Amidation: Requires amines and sometimes coupling agents.
Sulfonation: Involves sulfonyl chlorides or sulfonic acids.
Major Products
The major products formed from these reactions include esters, amides, and sulfonamides, which are valuable intermediates in pharmaceutical and chemical industries .
Applications De Recherche Scientifique
2-(Morpholin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters, amides, and sulfonamides.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Serves as an intermediate in the production of pharmaceuticals.
Industry: Utilized in the manufacture of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-(Morpholin-2-yl)acetic acid hydrochloride involves its role as a reagent in chemical reactions. It acts by providing the morpholine moiety, which can participate in nucleophilic substitution reactions, esterification, and amidation. The molecular targets and pathways depend on the specific reaction and the compounds being synthesized .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(Morpholin-2-yl)acetic acid hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its versatility and reactivity make it a valuable reagent in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
2-morpholin-2-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-7-1-2-10-5;/h5,7H,1-4H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGFQSPNFIEARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















